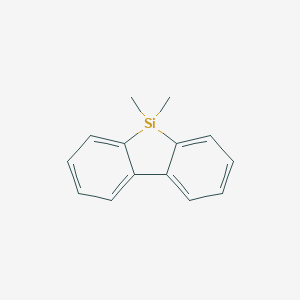

9,9-Dimethyl-9-silafluorene

Descripción general

Descripción

Synthesis Analysis

9,9-Dimethyl-9-silafluorene and its derivatives are synthesized through various methods, including the lithiation of tetrabromobiphenyls followed by silylation, and through base-promoted homolytic aromatic substitution. These methods allow for the regioselective functionalization of 9-silafluorenes, enabling the synthesis of unsymmetrically substituted molecules with potential for further applications in organic electronics (Murai et al., 2019).

Molecular Structure Analysis

The molecular structure of silafluorene derivatives has been elucidated through X-ray analysis, revealing significant deformations from normal tetrahedral and hexagonal shapes due to the incorporation of silicon. This structural modification induces shifts in absorption and fluorescence spectra, contributing to their unique photophysical properties (Shimizu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 9,9-Dimethyl-9-silafluorenes include borylation, bromination, and nitration, which occur predominantly at the electron-rich positions. These reactions demonstrate the compound's utility as a building block for π-conjugated molecules (Murai et al., 2019). Furthermore, the rhodium-catalyzed synthesis from biphenylhydrosilanes highlights a method for Si-H and C-H bond activation, producing only H2 as a side product (Ureshino et al., 2010).

Physical Properties Analysis

Silafluorene derivatives exhibit unique physical properties, including efficient blue emission and remarkable fluorescence solvatochromism. These characteristics are advantageous for applications in light-emitting devices and sensors (Sanchez & Trogler, 2008).

Chemical Properties Analysis

The chemical properties of 9,9-Dimethyl-9-silafluorenes are significantly influenced by the silicon atom's presence. This influence is evident in their photophysical properties, where the introduction of silicon leads to shifts in the absorption and fluorescence spectra, offering potential for various applications in organic electronics (Shimizu et al., 2008).

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field : Materials Chemistry

- Application Summary : 9-Silafluorene and 9-germafluorene have been developed as robust molecular platforms for the construction of organic light-emitting diode (OLED) materials . The red OLED hosted by a 9-silafluorene derivative (DPS) with Ir(MDQ) 2 (acac) as the emitter exhibited state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) .

- Methods of Application : The compounds were used in the construction of OLED materials, exhibiting similar photophysical properties, thermal stabilities, and electrochemical behaviors .

- Results/Outcomes : The red OLED hosted by a 9-silafluorene derivative (DPS) with Ir(MDQ) 2 (acac) as the emitter exhibited state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .

Solid-State Fluorescence

- Scientific Field : Molecular Chemistry

- Application Summary : Aromatic groups were incorporated into 9H-9-silafluorene units at the 9-position (mono-9H-silafluorenes) and 9,9’-positions (di-9H-9-silafluorenes). The aryl substituents showed weak conjugation to the 9H-9-silafluorene .

- Methods of Application : The modification and development of 9H-9-silafluorenes have been actively investigated. Introducing functional groups on the 9H-9-silafluorene ring is an established way to lengthen the π-conjugation system and tune the HOMO–LUMO gaps .

- Results/Outcomes : Theoretical calculations showed that thiophenyl or bithiophenyl substitutions of 9H-9-silafluorene at the 9,9’-positions decreased the HOMO–LUMO energy gap. Consistent with the calculations, these two compounds showed red-shifted UV–vis and emission spectra compared with the other compounds .

Highly Efficient Red Phosphorescent Organic Light-Emitting Diodes

- Scientific Field : Materials Chemistry

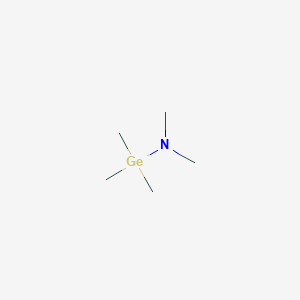

- Application Summary : Two novel heterofluorene motifs consisting of the group 14 elements Si and Ge were developed as robust molecular platforms for the construction of organic light-emitting diode (OLED) materials .

- Methods of Application : These two compounds exhibited similar photophysical properties, thermal stabilities, and electrochemical behaviors .

- Results/Outcomes : The red OLED hosted by a 9-silafluorene derivative (DPS) with Ir(MDQ) 2 (acac) as the emitter exhibited state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .

Crystallography

- Scientific Field : Crystallography

- Application Summary : The title compound, C 14 H 14 Si, crystallizes with two almost identical molecules (r.m.s. deviation = 0.080 Å for all non-H atoms) in the asymmetric unit .

- Methods of Application : All atoms of the silafluorene moiety lie in a common plane (r.m.s. deviations = 0.049 and 0.035 Å for the two molecules in the asymmetric unit) .

- Results/Outcomes : The Si—C methyl bonds are significantly shorter [1.865 (4)–1.868 (4) Å] than the Si—C aromatic bonds [1.882 (3)–1.892 (3) Å]. Owing to strain in the five-membered ring, the endocyclic C—Si—C angles are reduced to 91.05 (14) and 91.21 (14)° .

Biofuels and Bioproducts

- Scientific Field : Biochemistry

- Application Summary : 9,9-Dimethyl-9-silafluorene has been used in the conversion of carbohydrates in biofuels and bioproducts within a biorefinery framework .

- Methods of Application : The specific methods of application in this context are not detailed in the source .

- Results/Outcomes : The outcomes of this application are not specified in the source .

Construction of Highly Efficient OLED Materials

- Scientific Field : Materials Chemistry

- Application Summary : 9-Methyl-9-silafluorene units have been linked to the phenyl framework through the sp3-hybridized silica atom to maintain high singlet and triplet energy, as well as to enhance thermal and photo-stability .

- Methods of Application : This involves the construction of highly efficient OLED materials .

- Results/Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,5-dimethylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFTKVGILQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159991 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Dimethyl-9-silafluorene | |

CAS RN |

13688-68-1 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13688-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

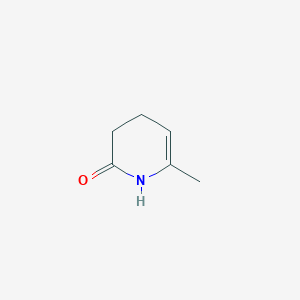

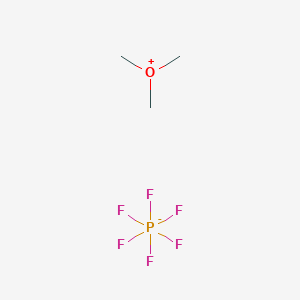

Synthesis routes and methods

Procedure details

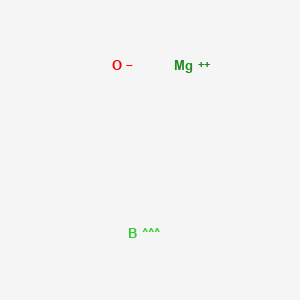

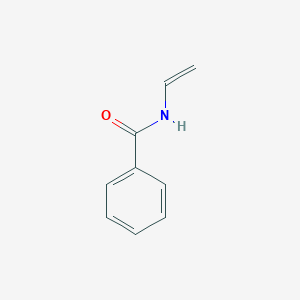

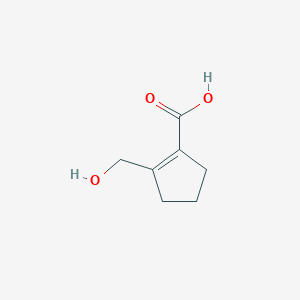

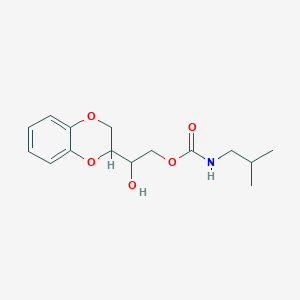

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)